molecular formula C23H29N3O B5486729 N-(2,4-dimethylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide

N-(2,4-dimethylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide

Cat. No. B5486729
M. Wt: 363.5 g/mol
InChI Key: SEPBYDZMXSBFEH-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide, also known as DPA-714, is a small molecule that has gained interest in the scientific community due to its potential applications in molecular imaging and drug development. DPA-714 is a selective ligand for the translocator protein (TSPO), which is expressed in high levels in activated microglia and peripheral immune cells. In

Mechanism of Action

TSPO is a mitochondrial protein that is involved in various cellular processes such as cholesterol transport, apoptosis, and mitochondrial respiration. In activated microglia and peripheral immune cells, TSPO is upregulated and plays a role in the regulation of neuroinflammation and oxidative stress. N-(2,4-dimethylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide binds selectively to TSPO with high affinity and specificity, allowing for the visualization and quantification of TSPO expression in vivo.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide has been shown to modulate various biochemical and physiological processes in vitro and in vivo. In microglia, N-(2,4-dimethylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), while increasing the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). N-(2,4-dimethylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide has also been shown to attenuate oxidative stress and apoptosis in various cell types.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,4-dimethylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide in lab experiments is its high affinity and specificity for TSPO, allowing for the selective targeting and visualization of activated microglia and peripheral immune cells. N-(2,4-dimethylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide also has a relatively long half-life, allowing for prolonged imaging and therapeutic effects. However, one limitation of using N-(2,4-dimethylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide is its relatively low yield in synthesis, which can limit its availability and increase its cost.

Future Directions

There are several future directions for further research on N-(2,4-dimethylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide. One area of interest is the development of novel TSPO ligands with improved affinity and specificity for TSPO, as well as reduced off-target effects. Another area of interest is the investigation of the therapeutic potential of N-(2,4-dimethylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide and other TSPO ligands in neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, the use of N-(2,4-dimethylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide and other TSPO ligands in combination with other imaging modalities such as magnetic resonance imaging (MRI) and fluorescence imaging could provide a more comprehensive understanding of neuroinflammation and oxidative stress in these disorders.

Synthesis Methods

The synthesis of N-(2,4-dimethylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide involves the reaction of 2,4-dimethylphenylacetic acid with 4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography or recrystallization. The overall yield of the synthesis is typically around 30-40%.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide has been extensively studied for its potential applications in molecular imaging and drug development. As a selective ligand for TSPO, N-(2,4-dimethylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide can be used as a radiotracer for positron emission tomography (PET) imaging of neuroinflammation in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-(2,4-dimethylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide has also been investigated for its potential as a therapeutic agent for these disorders, as TSPO has been implicated in the regulation of neuroinflammation and oxidative stress.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O/c1-19-10-11-22(20(2)17-19)24-23(27)18-26-15-13-25(14-16-26)12-6-9-21-7-4-3-5-8-21/h3-11,17H,12-16,18H2,1-2H3,(H,24,27)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPBYDZMXSBFEH-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2CCN(CC2)CC=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)CN2CCN(CC2)C/C=C/C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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